2-Dimethyl-4-chromanone oxime
CAS No.: 24700-17-2
Cat. No.: VC5383752
Molecular Formula: C11H13NO2
Molecular Weight: 191.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24700-17-2 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 |
| IUPAC Name | (NZ)-N-(2,2-dimethyl-3H-chromen-4-ylidene)hydroxylamine |
| Standard InChI | InChI=1S/C11H13NO2/c1-11(2)7-9(12-13)8-5-3-4-6-10(8)14-11/h3-6,13H,7H2,1-2H3/b12-9- |
| Standard InChI Key | GDPBZFJOCVCFBX-UHFFFAOYSA-N |
| SMILES | CC1(CC(=NO)C2=CC=CC=C2O1)C |
Introduction
Chemical Structure and Physicochemical Properties
2-Dimethyl-4-chromanone oxime (C₁₁H₁₃NO₂; molecular weight: 191.23 g/mol) features a chromanone scaffold substituted with two methyl groups at the C2 position and an oxime (-NOH) functional group at C4 (Figure 1) . The oxime moiety introduces polarity and hydrogen-bonding capacity, influencing its reactivity and interactions with biological targets.
Key Structural Features:
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Fused Bicyclic System: A benzene ring (Ring A) fused to a dihydropyranone ring (Ring B) .
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Substituents:
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| CAS Number | 24700-17-2 |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) |
| Stability | Stable under ambient conditions; sensitive to strong acids/bases |
NMR studies of the parent compound, 2,2-dimethyl-4-chromanone, reveal distinct shifts for the methyl groups (δ ≈ 1.40–1.50 ppm) and methylene protons (δ ≈ 2.70 ppm) . The oxime derivative’s ¹H and ¹³C NMR spectra are anticipated to show deshielding effects at C4 due to the electron-withdrawing oxime group .
Synthesis and Reaction Pathways
Primary Synthesis Method
The oxime is synthesized via nucleophilic addition of hydroxylamine to 2,2-dimethyl-4-chromanone under reflux in ethanol :
Reaction Scheme:
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Conditions: Hydroxylamine hydrochloride and potassium carbonate in ethanol, refluxed for 1–4 hours .
Beckmann Rearrangement
The oxime undergoes Beckmann rearrangement under acidic conditions to form 2,2-dimethylbenzoxazepinones, a class of bioactive heterocycles :
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Applications: Benzoxazepinones are intermediates in synthesizing antidepressants and antimicrobial agents .
Reduction to Amino Derivatives
Catalytic hydrogenation (Raney Ni/H₂) selectively reduces the oxime to 4-amino-2,2-dimethylchroman, a potential pharmacophore :
| Compound | Activity (IC₅₀ or MIC) | Target Organism/Cell Line |
|---|---|---|
| 2-Dimethyl-4-chromanone | Moderate antioxidant | DPPH assay |
| 4-Aminochroman | Antitubercular (MIC: 12.5 μg/mL) | Mycobacterium tuberculosis |
| Oxime derivative 6a | Antibacterial (MIC: 12.5 μg/mL) | Staphylococcus aureus |
Applications in Drug Discovery and Synthesis
Pharmaceutical Intermediates
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Benzoxazepinones: Antidepressant DSP-1053 and anti-HIV agents .
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4-Aminochromans: Potassium channel openers for cardiovascular diseases .
Material Science
Future Research Directions
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